molecular formula C6H6N4 B187784 2-Amino-4-cyano-6-methylpyrimidine CAS No. 64376-14-3

2-Amino-4-cyano-6-methylpyrimidine

Cat. No. B187784
CAS RN: 64376-14-3
M. Wt: 134.14 g/mol
InChI Key: YXSNOFWJDHHMPD-UHFFFAOYSA-N
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Description

2-Amino-4-cyano-6-methylpyrimidine is a chemical compound with the empirical formula C6H6N4. Its molecular weight is 134.14 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-cyano-6-methylpyrimidine is represented by the SMILES string Cc1cc(nc(N)n1)C#N . This indicates that the compound has a pyrimidine ring with an amino group, a cyano group, and a methyl group attached to it.

Scientific Research Applications

Medical Chemistry

Heterocyclic compounds with a pyrimidopyrimidine scaffold are of great interest due to their privileged biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Pharmaceutical Research

In pharmaceutical research, pyrimidine derivatives are often explored for their therapeutic potential. For example, they can be investigated as inhibitors for various enzymes or receptors involved in disease processes .

Drug Design and Discovery

Pyrimidine derivatives can play a role in the design and discovery of new drugs. They may serve as core structures for developing new medicinal agents with anti-inflammatory and anticancer properties .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-2-5(3-7)10-6(8)9-4/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSNOFWJDHHMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355951
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyano-6-methylpyrimidine

CAS RN

64376-14-3
Record name 2-amino-4-cyano-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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